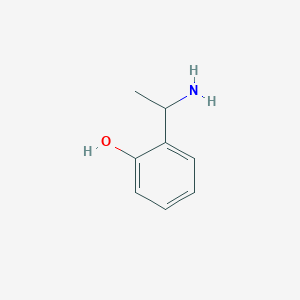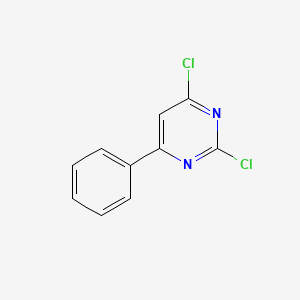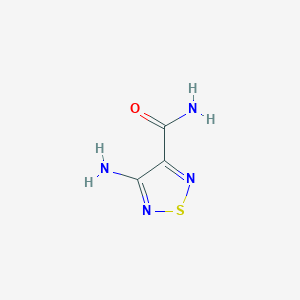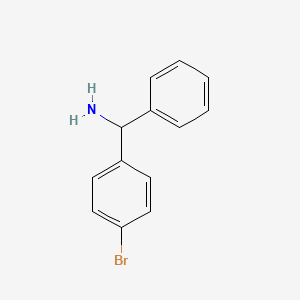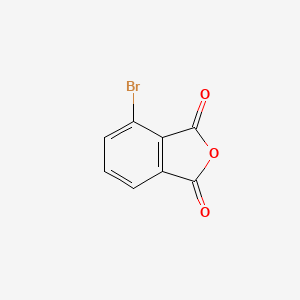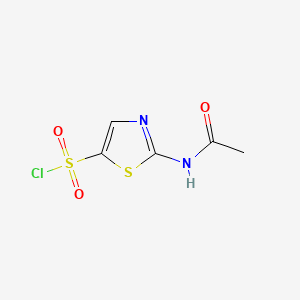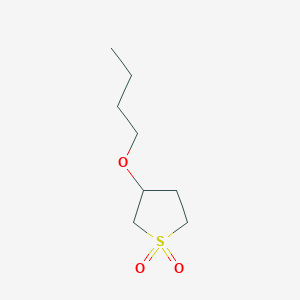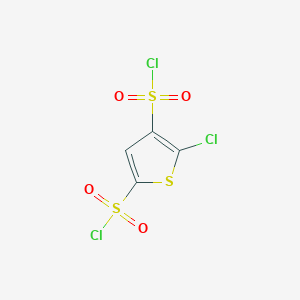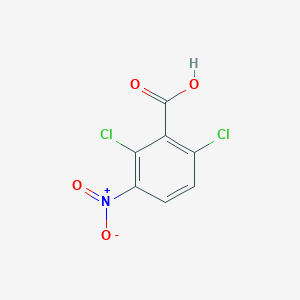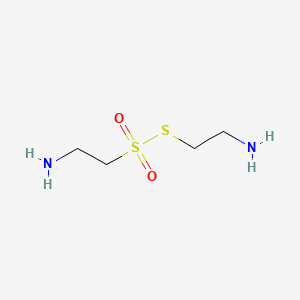
2-(2-Aminoethylsulfonylsulfanyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethylsulfonylsulfanyl)ethanamine is an organic sulfur compound with the molecular formula C4H12N2O2S2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both amino and sulfonylsulfanyl functional groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Aminoethylsulfonylsulfanyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with sodium sulfite and sodium thiosulfate under controlled conditions. The reaction typically proceeds as follows:
Step 1: 2-chloroethylamine hydrochloride is reacted with sodium sulfite in an aqueous medium to form 2-(2-aminoethylsulfonyl)ethanamine.
Step 2: The intermediate product is then treated with sodium thiosulfate to introduce the sulfanyl group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions
2-(2-Aminoethylsulfonylsulfanyl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of amino and sulfonylsulfanyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, resulting in the formation of sulfonic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of amine derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, such as its use in drug development and as a precursor for the synthesis of bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 2-(2-aminoethylsulfonylsulfanyl)ethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The presence of amino and sulfonylsulfanyl groups allows it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, which contribute to its biological activity.
相似化合物的比较
2-(2-Aminoethylsulfonylsulfanyl)ethanamine can be compared with other similar compounds, such as:
2-(2-Aminoethylthio)ethanamine: This compound lacks the sulfonyl group, which affects its chemical reactivity and biological activity.
2-(2-Aminoethylsulfonyl)ethanamine:
The presence of both amino and sulfonylsulfanyl groups in this compound makes it unique and versatile for various applications.
属性
IUPAC Name |
2-(2-aminoethylsulfonylsulfanyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKKVBDZUVPNNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)(=O)CCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)
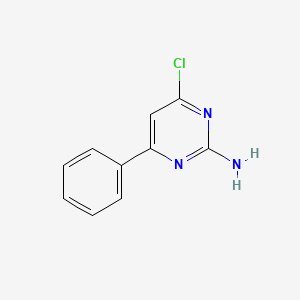
![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)
![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)
